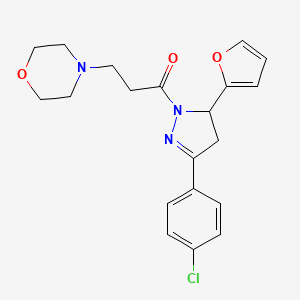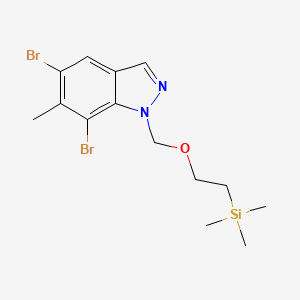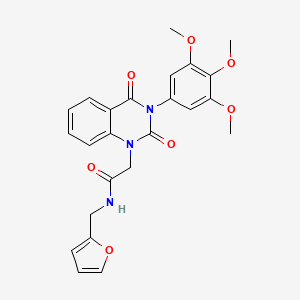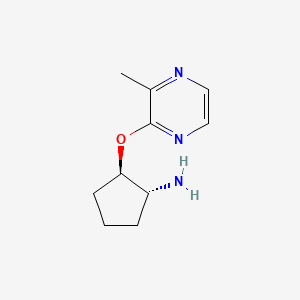![molecular formula C11H9Cl2N5O2S B2697214 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide CAS No. 898622-18-9](/img/structure/B2697214.png)
2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a 1,2,4-triazine ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of such compounds often involves the condensation of appropriate precursors. For example, 1,2,4-triazines can be synthesized through the condensation of thioamides with hydrazine .Molecular Structure Analysis
The compound has a 1,2,4-triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The presence of multiple nitrogen atoms can potentially allow for various tautomeric forms .Chemical Reactions Analysis
The reactivity of such compounds can be quite diverse, depending on the substituents present on the triazine ring. For example, they can undergo reactions with nucleophiles or electrophiles, or participate in cycloaddition reactions .Physical And Chemical Properties Analysis
Triazine derivatives are generally stable compounds with good thermal stability . Their physical and chemical properties can vary widely depending on the specific substituents present on the triazine ring.Wissenschaftliche Forschungsanwendungen
Vibrational Spectroscopic Signatures and Quantum Computational Approach
A study by Jenepha Mary et al. (2022) on a closely related antiviral molecule characterized its vibrational signatures through Raman and Fourier transform infrared spectroscopy. The research utilized density functional theory to explore the molecule's geometric equilibrium, hydrogen bonding, and vibrational wavenumbers. This study emphasizes the importance of understanding the stereo-electronic interactions and stability of similar compounds through vibrational spectral analysis and natural bond orbital analysis, providing insights into the molecular interactions and stability of related compounds (Jenepha Mary, Pradhan, & James, 2022).
Antimicrobial Activities of Novel Compounds
Patel and Shaikh (2011) synthesized new derivatives with antimicrobial activities, highlighting the potential of similar structured compounds in fighting bacterial infections. The study provides a foundation for developing antimicrobial agents based on the structural elements of these compounds (Patel & Shaikh, 2011).
Antibacterial and Anti-enzymatic Potential
Nafeesa et al. (2017) explored the antibacterial and anti-enzymatic potential of N-substituted derivatives, emphasizing the multifunctional aspects of these molecules. The study underscores the importance of structural modification in enhancing biological activities and provides a pathway for developing therapeutic agents based on similar compounds (Nafeesa, Aziz‐ur‐Rehman, Abbasi, Siddiqui, Rasool, & Shah, 2017).
Synthesis and Biological Screening for Antimicrobial Activity
Research by Mistry, Desai, and Intwala (2009) on the synthesis of novel derivatives and their screening for antimicrobial activity further supports the potential of such compounds in medical applications. This study illustrates how structural diversity can influence biological activity, offering a template for the development of new antimicrobial and possibly antiviral agents based on the compound (Mistry, Desai, & Intwala, 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N5O2S/c12-6-1-7(13)3-8(2-6)16-9(19)5-21-11-17-15-4-10(20)18(11)14/h1-4H,5,14H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQXWPXQRMRVSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)CSC2=NN=CC(=O)N2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-cyanocyclopentyl)-2-[(cyclohexylcarbamoyl)amino]acetamide](/img/structure/B2697133.png)

![3-(4-Chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B2697137.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2697138.png)

![5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2697142.png)
![3-(2-(diethylamino)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2697143.png)
![3-(4-fluorophenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2697147.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)acetamide](/img/structure/B2697150.png)

![2-[5-[(4-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2697152.png)
